Arg-arg
Overview
Description
Mechanism of Action
Target of Action
Arginylarginine, also known as Arg-Arg, primarily targets the production of nitric oxide in the body . Nitric oxide is a crucial compound that plays significant roles in various systems, including the cardiovascular system, immune system, and nervous system .
Mode of Action
Arginylarginine acts as a precursor to nitric oxide . The compound interacts with its targets, leading to the production of nitric oxide, which then influences various physiological processes. Nitric oxide is known for its vasodilatory properties, which can help regulate blood pressure and improve cardiovascular health .
Biochemical Pathways
Arginylarginine is involved in several metabolic pathways. It serves as a substrate for different metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . The availability, synthesis, and catabolism of arginylarginine are highly interrelated aspects of immune responses . The arginase pathway, for instance, limits arginine availability for nitric oxide synthesis .
Pharmacokinetics
The pharmacokinetics of arginylarginine involves its absorption, distribution, metabolism, and excretion (ADME). A study on L-arginine, a related compound, suggests that the bioavailability of orally administered arginine is around 20%
Result of Action
The action of arginylarginine leads to molecular and cellular effects, primarily through the production of nitric oxide. This can result in vasodilation, improved immune response, and potentially beneficial effects on cardiovascular health . Additionally, arginylarginine’s role in immune cell biology can influence pro-inflammatory or anti-inflammatory immune outcomes .
Action Environment
The action, efficacy, and stability of arginylarginine can be influenced by various environmental factors. For instance, the presence of acidic residues, water molecules, and strong polarizable or negatively charged moieties from the binding site or bound ligand can impact the action of arginylarginine
Biochemical Analysis
Biochemical Properties
Arginylarginine is involved in several L-arginine catabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase . These interactions play a crucial role in the catabolism of L-arginine .
Cellular Effects
Arginylarginine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It affects the transcription of genes encoding enzymes of L-arginine catabolism in cyanobacteria . This impact on gene expression subsequently influences cellular metabolism.
Molecular Mechanism
At the molecular level, Arginylarginine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase, influencing their activity and thus altering the catabolism of L-arginine .
Metabolic Pathways
Arginylarginine is involved in several metabolic pathways, particularly those related to the catabolism of L-arginine . It interacts with enzymes such as L-arginine decarboxylase, L-arginine deiminase, and L-arginine oxidase/dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginine-arginine can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the desired dipeptide. Common protecting groups for arginine include the 9-fluorenylmethoxycarbonyl (Fmoc) group for the amino terminus and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group for the guanidino side chain.
Industrial Production Methods
Industrial production of arginine-arginine typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce arginine, which is then extracted and purified. The dipeptide can be synthesized by enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between two arginine molecules.
Chemical Reactions Analysis
Types of Reactions
Arginine-arginine undergoes various chemical reactions, including:
Oxidation: Arginine residues can be oxidized to form citrulline and ornithine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds in peptides containing cysteine.
Substitution: Arginine residues can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used in substitution reactions.
Major Products Formed
Oxidation: Citrulline, ornithine, and nitric oxide.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted arginine residues.
Scientific Research Applications
Arginine-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of functional foods, dietary supplements, and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Lysine-lysine: Another dipeptide with similar properties but different side chain functionalities.
Ornithine-ornithine: A dipeptide derived from ornithine, an intermediate in the urea cycle.
Citrulline-citrulline: A dipeptide formed from citrulline, a product of arginine metabolism.
Uniqueness
Arginine-arginine is unique due to its high positive charge density, which allows it to interact strongly with negatively charged biomolecules such as nucleic acids and phospholipids. This property makes it particularly useful in applications requiring strong electrostatic interactions, such as drug delivery and gene therapy.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165745 | |
Record name | Arginylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15483-27-9 | |
Record name | L-Arginyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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